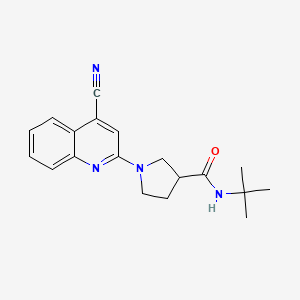

N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-3-carboxamide backbone substituted with a tert-butyl group and a 4-cyanoquinolin-2-yl moiety. The quinoline scaffold is a privileged structure in medicinal chemistry due to its pharmacological versatility, including kinase inhibition and antimicrobial activity . The tert-butyl group enhances metabolic stability by sterically hindering enzymatic degradation, while the cyano group on the quinoline ring may contribute to binding affinity through polar interactions .

Properties

IUPAC Name |

N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-19(2,3)22-18(24)13-8-9-23(12-13)17-10-14(11-20)15-6-4-5-7-16(15)21-17/h4-7,10,13H,8-9,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGILTYGJQKUFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : Pyrrolidine ring

- Functional Groups : Tert-butyl, cyano, and carboxamide groups

- Molecular Formula : CHNO

Research indicates that N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, particularly those involved in diabetes management.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activities, which could be beneficial in reducing oxidative stress-related damage in cells.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways related to inflammation and metabolism.

Antidiabetic Effects

One of the primary areas of research for this compound is its potential role in managing diabetes. Studies have indicated that it may act as a DPP-4 inhibitor, which is significant for its role in enhancing insulin secretion and lowering blood glucose levels.

Anticancer Activity

There is emerging evidence that compounds similar to N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide may possess anticancer properties. Research has focused on their ability to induce apoptosis in cancer cells.

| Case Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Study A | Breast Cancer | Induction of apoptosis via mitochondrial pathway | Significant reduction in tumor growth observed. |

| Study B | Prostate Cancer | Cell cycle arrest at G1 phase | Reduced proliferation of cancer cells noted. |

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through comprehensive toxicological studies. Current data suggest a favorable safety margin; however, further research is warranted to confirm these findings across diverse biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-tert-butyl-1-(4-cyanoquinolin-2-yl)pyrrolidine-3-carboxamide and related compounds from the evidence:

Key Observations:

Substituent Effects: The 4-cyanoquinoline group in the target compound distinguishes it from pyridine-based analogs (e.g., tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate), which feature iodine or methoxy groups for imaging or metabolic modulation . tert-Butyl groups are common across analogs for stability, but the target compound lacks protective groups like Boc or TBS, simplifying synthetic routes .

Synthetic Complexity : The target compound’s synthesis may parallel methods in EP 4 219 465 A2, where tert-butyl carbamates are intermediates in multi-step reactions . However, the absence of a Boc or acetyl group in the final structure suggests fewer deprotection steps.

Pharmacological and Physicochemical Data

While pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from analogs:

- Solubility: Pyrrolidine derivatives with polar substituents (e.g., cyano, hydroxyl) generally exhibit improved aqueous solubility compared to halogenated analogs .

- Metabolic Stability : The tert-butyl group in the target compound likely enhances stability, as seen in tert-butyl (1-acetylpiperidin-4-yl)carbamate, which resists rapid hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.